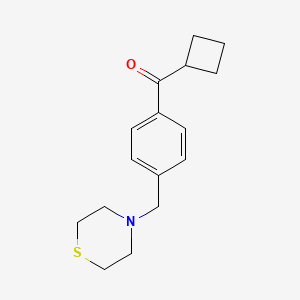
2,5-Dichloro-4'-morpholinomethyl benzophenone
Vue d'ensemble
Description
“2,5-Dichloro-4’-morpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898770-59-7 . It has a molecular weight of 350.24 . The IUPAC name for this compound is (2,5-dichlorophenyl) [4- (4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “2,5-Dichloro-4’-morpholinomethyl benzophenone” is 1S/C18H17Cl2NO2/c19-15-5-6-17 (20)16 (11-15)18 (22)14-3-1-13 (2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Photophore Applications in Biological Chemistry
Benzophenone (BP) derivatives are known for their unique photochemical properties, which include the formation of a biradicaloid triplet state upon excitation. This state can abstract a hydrogen atom from accessible C-H bonds, leading to stable covalent C-C bond formation. These properties are exploited in biological chemistry for binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The low reactivity toward water, stability in ambient light, and convenient excitation at 365 nm make BP derivatives, including potentially 2,5-Dichloro-4'-morpholinomethyl benzophenone, valuable in both academic and industrial research applications (Dormán et al., 2016).
Antineoplastic Potential
Research on benzophenone analogues has demonstrated significant antiproliferative activity against various types of cancer cells, suggesting that specific substitutions on the benzophenone ring can enhance anti-mitogenic activity. This indicates that derivatives like 2,5-Dichloro-4'-morpholinomethyl benzophenone could potentially be investigated for their role in cancer treatment through mechanisms such as cell cycle arrest and apoptosis induction (Al‐Ghorbani et al., 2017).
Material Science and Polymer Chemistry
In material science, benzophenone derivatives are used in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, which exhibit organosolubility, thermal stability, and are used in developing proton exchange membranes. The sulfonation of these polymers introduces sulfonic acid moieties, enhancing their ion exchange capacities and proton conductivities, suggesting potential applications in fuel cell technologies (Ghassemi & McGrath, 2004).
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-5-6-17(20)16(11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPKKNOSEAWLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642655 | |
| Record name | (2,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898770-59-7 | |
| Record name | (2,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





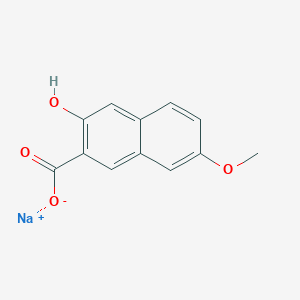



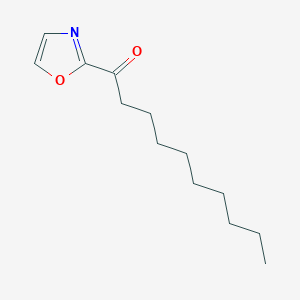


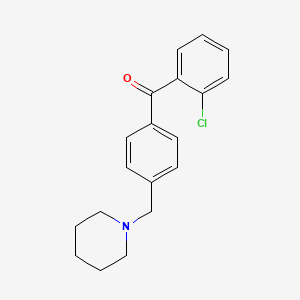
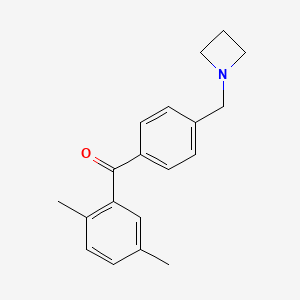
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613781.png)
![3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613782.png)
